molecular formula C20H29NO B8623747 1-Propanone, 1-(4-cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)- CAS No. 99323-20-3

1-Propanone, 1-(4-cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-

Cat. No. B8623747
Key on ui cas rn: 99323-20-3
M. Wt: 299.4 g/mol
InChI Key: JMCZHLNVCMAQSO-UHFFFAOYSA-N
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Patent
US04638009

Procedure details

A solution of 5.10 g of 4'-cyclohexylpropiophenone in 15 ml of ethyl acetate, 2.50 g of pyrrolidine hydrochloride, 1.30 g of paraformaldehyde and 0.5 ml of 22% hydrogen chloride-ethyl acetate were treated in the same manner as that described for Example 3 to give 3.65 g of hydrochloride of the desired compound, which were recrystallized from a mixture of ethanol and ether as colorless needles, mp 186°-187°.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:16])[CH2:14][CH3:15])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:17].[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.C=O.[C:25](OCC)(=O)C.Cl>C(OCC)(=O)C>[ClH:17].[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:13](=[O:16])[CH:14]([CH3:25])[CH2:15][N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(CC)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.N1CCCC1
Name
Quantity
1.3 g
Type
reactant
Smiles
C=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OCC.Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(C(CN1CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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